Pheniramine Maleate

Clinical Pharmacology Adverse Event Profile CNS Side Effects

Pheniramine Maleate delivers a differentiated alkylamine H1 antagonist profile with 76% lower fatigue and 68% less sedation versus chlorpheniramine in head-to-head clinical trials (P<0.01). Its 16–19-hour elimination half-life supports twice-daily dosing for stable plasma concentrations—ideal for chronic urticaria models, overnight protocols, and studies requiring minimized CNS confounding. Validated HPLC and UV-spectrophotometric methods, defined CYP2D6 auto-inhibition kinetics, and H1 receptor Ki of 34 nM ensure reproducible pharmacology and formulation development. Select when antihistaminic efficacy must not compromise cognitive endpoints.

Molecular Formula C16H20N2.C4H4O4
C20H24N2O4
Molecular Weight 356.4 g/mol
CAS No. 132-20-7
Cat. No. B000712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePheniramine Maleate
CAS132-20-7
SynonymsAvil
Bimaleate, Pheniramine
Daneral
Histapyridamine
Maleate, Pheniramine
Pheniramine
Pheniramine Bimaleate
Pheniramine Maleate
Propheniramine
Prophenpyridamine
Molecular FormulaC16H20N2.C4H4O4
C20H24N2O4
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCN(C)CCC(C1=CC=CC=C1)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C16H20N2.C4H4O4/c1-18(2)13-11-15(14-8-4-3-5-9-14)16-10-6-7-12-17-16;5-3(6)1-2-4(7)8/h3-10,12,15H,11,13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
InChIKeySSOXZAQUVINQSA-BTJKTKAUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble (>=10 mg/ml at 75 °F) (NTP, 1992)

Pheniramine Maleate CAS 132-20-7: First-Generation Alkylamine Antihistamine Baseline Characterization


Pheniramine Maleate (CAS 132-20-7) is a first-generation histamine H1 receptor antagonist belonging to the alkylamine chemical class, structurally and pharmacologically related to chlorpheniramine and brompheniramine [1]. The compound acts as a competitive antagonist at peripheral and central H1 receptors, reducing histamine-mediated vasodilation, capillary leakage, and pruritus [2]. As a racemic mixture with a chiral carbon center, pheniramine maleate exhibits a Ki of 34 nM at the H1 receptor and demonstrates H2:H1 and H3:H1 selectivity ratios of approximately 448 and 315, respectively [1][3].

Why Alkylamine Antihistamines Cannot Be Interchanged: Differentiated CNS Side-Effect Profiles Require Compound-Specific Selection


Despite belonging to the same alkylamine subclass, first-generation antihistamines exhibit substantial variation in H1 receptor binding affinity, selectivity across H1/H2/H3 receptor subtypes, pharmacokinetic elimination half-life, and—most critically for end-user tolerability—the incidence of central nervous system (CNS) adverse effects including sedation and fatigue [1]. Generic substitution without consideration of these quantifiable differences introduces uncontrolled variability in both therapeutic efficacy and side-effect burden. The following evidence establishes where pheniramine maleate presents a meaningfully distinct profile relative to its closest analog chlorpheniramine maleate and other in-class alternatives [2].

Quantitative Differentiation Guide: Pheniramine Maleate Versus Chlorpheniramine Maleate


Fatigue Incidence: Pheniramine Maleate Shows 76% Lower Fatigue Rate Versus Chlorpheniramine Maleate in Controlled Clinical Trial

In a randomized clinical trial of 131 patients with seasonal allergic rhinitis, a combination product containing pheniramine maleate was compared against a combination containing chlorpheniramine maleate. The incidence of fatigue was 6% in the pheniramine-containing arm versus 25% in the chlorpheniramine-containing arm (P < 0.01), representing a 76% relative reduction [1].

Clinical Pharmacology Adverse Event Profile CNS Side Effects

Sedation Incidence: Pheniramine Maleate Reduces Sedation by 68% Compared to Chlorpheniramine Maleate

The same randomized controlled trial comparing pheniramine maleate-containing and chlorpheniramine maleate-containing combination products in seasonal allergic rhinitis reported a sedation incidence of 7% for pheniramine maleate versus 22% for chlorpheniramine maleate (P < 0.03) [1].

Clinical Pharmacology Sedation Profile CNS Safety

H1 Receptor Affinity: Pheniramine Exhibits 24-Fold Lower Affinity Than Chlorpheniramine (Ki 34 nM vs 1.4 nM)

In standardized receptor binding assays using the Cheng-Prussof equation, pheniramine maleate demonstrates a dissociation constant (Ki) of 34 nM at the human H1 receptor. The closest structural analog, chlorpheniramine, exhibits a Ki of 1.4 nM under the same assay system [1]. This 24-fold difference in binding affinity has implications for dosing requirements and off-target receptor engagement.

Receptor Pharmacology Binding Affinity H1 Antagonism

H1 Receptor Selectivity: Pheniramine Shows Lower H1 Selectivity Ratios Versus Chlorpheniramine

Comparative selectivity profiling in guinea pig brain histamine receptor sub-types reveals that chlorpheniramine exhibits H1:H2 and H1:H3 selectivity ratios of approximately 5,700 and 2,216, respectively. In contrast, pheniramine shows markedly lower selectivity ratios of 448 (H1:H2) and 315 (H1:H3) [1].

Receptor Selectivity Histamine Receptor Subtypes Off-Target Effects

Elimination Half-Life: Pheniramine Maleate Demonstrates Extended Duration (16-19 Hours Oral) Enabling Less Frequent Dosing

Pheniramine maleate exhibits a terminal elimination half-life of 16-19 hours following oral administration and 8-17 hours after intravenous dosing [1]. In comparison, chlorpheniramine is reported to have a shorter half-life of approximately 2-3.6 hours [2].

Pharmacokinetics Half-Life Dosing Interval

CYP2D6 Inhibition: Pheniramine Maleate Inhibits CYP2D6 In Vitro, Prolonging Its Own Metabolic Clearance

Pheniramine maleate inhibits CYP2D6, a specific cytochrome P450 isozyme, in vitro, thereby delaying its own metabolic clearance and contributing to its prolonged antihistaminic effect . This mechanism of metabolic auto-inhibition distinguishes pheniramine from certain other alkylamine antihistamines and second-generation agents that rely predominantly on different CYP isoforms.

Drug Metabolism CYP450 Metabolic Stability

Optimal Application Scenarios for Pheniramine Maleate Based on Quantified Differentiation


Daytime Allergy Symptom Management Requiring Reduced Fatigue and Sedation Burden

Based on the direct head-to-head clinical evidence showing a 76% lower fatigue incidence (6% vs 25%, P < 0.01) and a 68% lower sedation incidence (7% vs 22%, P < 0.03) compared to chlorpheniramine maleate , pheniramine maleate is the scientifically justified alkylamine antihistamine selection for patients or volunteers requiring symptom control with minimized daytime functional impairment. This application scenario applies to occupational settings where cognitive performance is essential, outpatient clinical research protocols evaluating antihistamine tolerability, and procurement for studies where CNS side-effect confounding must be minimized.

Extended-Duration Antihistamine Therapy with Less Frequent Dosing Requirements

The 16-19 hour oral elimination half-life of pheniramine maleate —approximately 5- to 9.5-fold longer than that of chlorpheniramine (2-3.6 hours) [1]—supports its use in scenarios where extended symptom control with reduced dosing frequency is advantageous. This includes chronic idiopathic urticaria management (where pheniramine maleate 25 mg twice daily demonstrated 32% combined excellent/good response rate ), overnight symptom control protocols, and preclinical or clinical studies requiring stable plasma concentrations over extended observation periods.

Preclinical Research on Alkylamine Antihistamine Pharmacology and CYP2D6-Mediated Metabolism

Pheniramine maleate serves as a valuable tool compound for investigations of CYP2D6-mediated auto-inhibition of metabolism, a property that prolongs its antihistaminic effect in vitro . Its intermediate H1 receptor binding affinity (Ki 34 nM) [1] and moderate H1 selectivity ratios (H1:H2 448; H1:H3 315) make it an appropriate comparator for structure-activity relationship studies within the alkylamine class. Additionally, its established in vitro IC50 of 1.01 mM for inhibiting histamine-induced Ca2+ influx in BC3H-1 cells provides a reproducible quantitative endpoint for cellular pharmacology assays.

Formulation Development Requiring Defined Chemical Stability Parameters

For pharmaceutical formulation development and analytical method validation, pheniramine maleate offers defined stability characteristics including: ≥4 years storage stability at -20°C ; incompatibility with strong oxidizing agents [1]; and established purity specifications (>98% by HPLC) . Validated UV-spectrophotometric and stability-indicating HPLC methods are available for the determination of pheniramine maleate in pharmaceutical formulations [2], supporting quality control and stability testing protocols. The compound loses not more than 0.5% of its weight on vacuum drying at 65°C for 6 hours [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pheniramine Maleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.